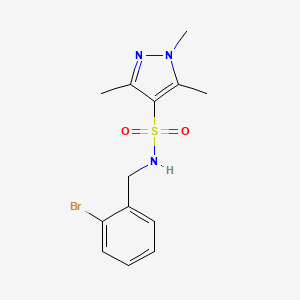
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as BBr 3464, is a novel anticancer agent that has shown promising results in preclinical studies. This compound belongs to the family of pyrazole sulfonamides and has a unique chemical structure that gives it the ability to interact with DNA and induce cell death in cancer cells.
Mecanismo De Acción
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 binds to DNA in a sequence-specific manner and induces DNA damage. This leads to the activation of DNA damage response pathways, which ultimately results in cell death. This compound 3464 has been shown to induce both single-strand and double-strand breaks in DNA, which are lethal to cancer cells. The sequence-specific binding of this compound 3464 to DNA makes it a highly selective agent that targets cancer cells while sparing normal cells.
Biochemical and Physiological Effects
This compound 3464 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, induce cell cycle arrest, and activate apoptotic pathways. This compound 3464 has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This inhibition of angiogenesis is thought to be one of the key factors contributing to the potent anticancer activity of this compound 3464.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 for lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, this compound 3464 is a highly reactive compound that can be difficult to handle in the laboratory. It requires careful handling and storage to maintain its stability and potency.
Direcciones Futuras
There are several future directions for the development of N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464. One area of research is the development of new formulations of this compound 3464 that can improve its pharmacokinetic properties and increase its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound 3464. This could help to identify patients who are most likely to benefit from treatment with this compound 3464. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound 3464 in humans.
Aplicaciones Científicas De Investigación
N-(2-bromobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide 3464 has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound 3464 has been shown to induce cell death in cancer cells by binding to DNA and causing DNA damage. This unique mechanism of action makes it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-9-13(10(2)17(3)16-9)20(18,19)15-8-11-6-4-5-7-12(11)14/h4-7,15H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYDTXWGYWJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
![isopropyl 4-cyano-5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4183852.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)
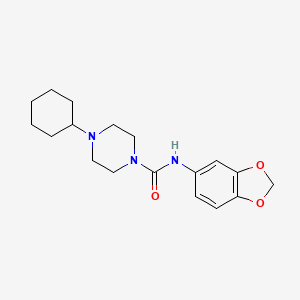
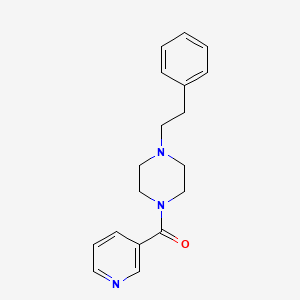
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4183883.png)
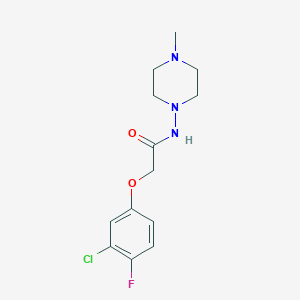

![5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4183923.png)
![5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183931.png)
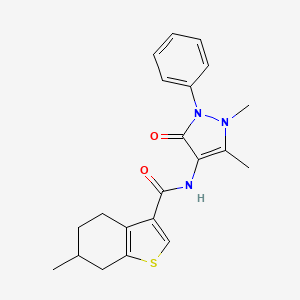
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4183941.png)
